molecular formula C21H18F6N2O B2516489 3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1030857-28-3

3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No.: B2516489
CAS No.: 1030857-28-3
M. Wt: 428.378
InChI Key: VEVLMSSHLYQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (hereafter referred to by its full name) is a heterocyclic compound featuring a pyrido[1,2-a]quinoxaline core with two trifluoromethyl (CF₃) substituents. Its molecular formula is C₂₁H₁₈F₆N₂O, with a molar mass of 428.37 g/mol . This structural complexity makes it a candidate for pharmaceutical research, particularly in targeting central nervous system (CNS) disorders or enzyme modulation due to its electron-withdrawing CF₃ groups, which can influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N2O/c22-20(23,24)14-5-3-4-13(10-14)12-29-18-11-15(21(25,26)27)7-8-16(18)28-9-2-1-6-17(28)19(29)30/h3-5,7-8,10-11,17H,1-2,6,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVLMSSHLYQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes multiple trifluoromethyl groups and a pyridoquinoxaline core, which may influence its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C19H14F6N2O
  • Molar Mass : 432.3826792 g/mol
  • Structural Features : The presence of trifluoromethyl groups enhances lipophilicity and may affect the compound's binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of neuroprotection and enzyme inhibition. Below are key findings from various studies:

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. It appears to interact with neurotransmitter systems and could potentially inhibit enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease treatment. This interaction suggests a mechanism by which the compound could enhance cholinergic transmission in the brain.

Antimicrobial Activity

The compound's structural analogs have demonstrated significant antimicrobial properties. For instance, related compounds with trifluoromethyl substitutions have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating that this class of compounds may possess broad-spectrum antimicrobial effects .

Case Studies and Research Findings

  • Neuroprotective Mechanism :
    • A study explored the interaction of similar pyridoquinoxaline derivatives with acetylcholinesterase and found that modifications at the benzyl position significantly influenced inhibitory potency. The trifluoromethyl group was noted to enhance binding affinity due to increased electron-withdrawing effects.
  • Antimicrobial Efficacy :
    • In vitro tests on structurally similar compounds revealed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains. The presence of trifluoromethyl groups was correlated with enhanced activity compared to non-substituted analogs .

Data Table: Comparison of Biological Activity

Compound NameBiological ActivityMIC (μg/mL)Notes
This compoundNeuroprotectiveN/APotential acetylcholinesterase inhibitor
7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indoleAntimicrobial0.68Effective against MRSA
3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-oneAntimicrobial1–8Broader bioactive spectrum

Comparison with Similar Compounds

4-Chloro-2-{[3-(Trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl Methyl Ether

  • Molecular Formula : C₂₂H₂₁ClF₃N₂O₃S (CAS: 866041-05-6) .
  • Key Differences: Substituents: Incorporates a sulfonyl (-SO₂-) group and a chloro-methoxy phenyl moiety instead of the benzyl group in the target compound. The chloro-methoxy group may enhance steric hindrance or electron-withdrawing effects. Synthesis: Prepared via sulfonylation reactions, contrasting with the target compound’s benzyl-substituted synthesis pathway .

3-Nitro-2-Phenylsulfonylmethyl-6-(3-Trifluoromethylphenyl)imidazo[1,2-a]pyridine

  • Molecular Formula: Not explicitly provided, but structurally distinct due to an imidazo[1,2-a]pyridine core .
  • Substituents: Retains a CF₃ group but introduces nitro (-NO₂) and phenylsulfonylmethyl groups. Synthesis: Synthesized via Suzuki-Miyaura cross-coupling, a method less commonly applied to the target compound’s derivatives .

Functional Group Analogues

Trifluoromethyl-Substituted Heterocycles

  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules, 2012) . Comparison: While lacking the fused bicyclic system, these compounds share CF₃-related synthetic challenges, such as managing the steric and electronic effects of multiple CF₃ groups during reactions.

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Sulfonyl Derivative Imidazo[1,2-a]pyridine
Molecular Weight (g/mol) 428.37 ~529.9 (estimated) ~400 (estimated)
LogP (Lipophilicity) High (2 CF₃ groups) Moderate (sulfonyl group) High (CF₃ + nitro group)
Synthetic Complexity Moderate High (multiple steps) Moderate (cross-coupling)
  • Key Insights :
    • The target compound’s dual CF₃ groups likely confer superior metabolic stability compared to the sulfonyl derivative but may reduce aqueous solubility.
    • The imidazo[1,2-a]pyridine analog’s nitro group introduces redox sensitivity, a limitation absent in the target compound.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step routes starting with functionalized pyridine or quinoxaline precursors. For example:

  • Step 1 : Condensation of trifluoromethyl-substituted benzylamines with cyclic ketones to form the pyrido-quinoxaline scaffold.
  • Step 2 : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3 : Cyclization under acidic or basic conditions to form the tetrahydro ring system.
    Key intermediates include halogenated pyridines (e.g., 3-(trifluoromethyl)phenethylamine) and quinoxaline derivatives. Optimized conditions may require catalysts like palladium for coupling reactions .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) optimize its synthesis?

Computational approaches like density functional theory (DFT) can predict transition states, activation energies, and regioselectivity:

  • Method : Use software (e.g., Gaussian, ORCA) to model reaction pathways, identifying low-energy intermediates and avoiding side reactions.
  • Application : For example, simulate the cyclization step to determine optimal temperature/pH, reducing trial-and-error experiments. ICReDD’s framework integrates computational predictions with experimental validation, creating a feedback loop to refine conditions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and trifluoromethyl groups.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and C-F stretches (~1100–1300 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and crystal packing .

Advanced: How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Step 1 : Cross-validate with multiple techniques (e.g., 2D NMR for connectivity vs. crystallography for 3D structure).
  • Step 2 : Assess sample purity via HPLC or TLC; impurities may skew NMR signals.
  • Step 3 : Use computational NMR prediction tools (e.g., ACD/Labs) to compare experimental and simulated spectra.
  • Case Study : Polymorphism (different crystal forms) can cause discrepancies; thermal analysis (DSC/TGA) identifies polymorphic transitions .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays.
  • Cellular Viability : MTT or ATP-luciferase assays in cancer/immune cell lines.
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement.
  • Reference : Analogous quinoxaline derivatives in and show activity in kinase inhibition .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Strategy : Synthesize analogs with variations in the trifluoromethyl groups, benzyl substituents, or pyrido-quinoxaline core.
  • Data Analysis : Use multivariate regression or machine learning to correlate structural features (e.g., Hammett σ values, logP) with activity.
  • Case Study : Replace the benzyl group with bioisosteres (e.g., pyridyl) to enhance solubility or target affinity, as seen in .

Basic: What parameters are critical for validating analytical methods (e.g., HPLC) for this compound?

  • Specificity : Resolve peaks from degradation products or isomers.
  • Linearity : Calibration curves (R2^2 > 0.995) across expected concentrations.
  • Accuracy/Precision : Recovery rates (90–110%) and %RSD < 2% in intra-/inter-day tests.
  • Robustness : Test pH, column temperature, and mobile phase variations .

Advanced: How can matrix effects in bioanalytical methods (e.g., plasma samples) be mitigated?

  • Approach 1 : Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-analogs) to correct for ion suppression in LC-MS/MS.
  • Approach 2 : Solid-phase extraction (SPE) or protein precipitation to remove interfering biomolecules.
  • Validation : Spike-and-recovery experiments in biological matrices to quantify extraction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.